Cas no 2137612-01-0 (Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate)

Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate Chemical and Physical Properties
Names and Identifiers
-
- EN300-786936
- 2137612-01-0
- tert-butyl 4-(oxolan-2-yl)pent-2-ynoate
- Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate
-
- Inchi: 1S/C13H20O3/c1-10(11-6-5-9-15-11)7-8-12(14)16-13(2,3)4/h10-11H,5-6,9H2,1-4H3
- InChI Key: AKNPBMRXBLHKRC-UHFFFAOYSA-N
- SMILES: O1CCCC1C(C#CC(=O)OC(C)(C)C)C
Computed Properties
- Exact Mass: 224.14124450g/mol
- Monoisotopic Mass: 224.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 35.5Ų
Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786936-10.0g |
tert-butyl 4-(oxolan-2-yl)pent-2-ynoate |
2137612-01-0 | 95.0% | 10.0g |
$9627.0 | 2025-02-22 | |
Enamine | EN300-786936-2.5g |
tert-butyl 4-(oxolan-2-yl)pent-2-ynoate |
2137612-01-0 | 95.0% | 2.5g |
$4388.0 | 2025-02-22 | |
Enamine | EN300-786936-5.0g |
tert-butyl 4-(oxolan-2-yl)pent-2-ynoate |
2137612-01-0 | 95.0% | 5.0g |
$6492.0 | 2025-02-22 | |
Enamine | EN300-786936-0.05g |
tert-butyl 4-(oxolan-2-yl)pent-2-ynoate |
2137612-01-0 | 95.0% | 0.05g |
$1880.0 | 2025-02-22 | |
Enamine | EN300-786936-0.1g |
tert-butyl 4-(oxolan-2-yl)pent-2-ynoate |
2137612-01-0 | 95.0% | 0.1g |
$1970.0 | 2025-02-22 | |
Enamine | EN300-786936-1.0g |
tert-butyl 4-(oxolan-2-yl)pent-2-ynoate |
2137612-01-0 | 95.0% | 1.0g |
$2239.0 | 2025-02-22 | |
Enamine | EN300-786936-0.25g |
tert-butyl 4-(oxolan-2-yl)pent-2-ynoate |
2137612-01-0 | 95.0% | 0.25g |
$2059.0 | 2025-02-22 | |
Enamine | EN300-786936-0.5g |
tert-butyl 4-(oxolan-2-yl)pent-2-ynoate |
2137612-01-0 | 95.0% | 0.5g |
$2149.0 | 2025-02-22 |
Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate Related Literature
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate
Professional Introduction to Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate (CAS No. 2137612-01-0)
Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate, identified by the chemical compound code CAS No. 2137612-01-0, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a unique structure composed of a tert-butyl group, a pent-2-ynoate moiety, and an oxolan ring, exhibits intriguing chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of these distinct functional groups not only contributes to its reactivity but also opens up numerous possibilities for its application in drug development and material science.
The tert-butyl group, a branched alkyl group, is known for its stability and its ability to enhance the lipophilicity of molecules, making it a common choice in medicinal chemistry for improving pharmacokinetic profiles. On the other hand, the pent-2-ynoate moiety introduces a conjugated system with a terminal alkyne, which can participate in various chemical reactions such as cycloadditions and condensations. The oxolan ring, a five-membered ether derivative, adds another layer of complexity to the molecule, enabling it to engage in diverse interactions with biological targets.
In recent years, there has been growing interest in the development of novel heterocyclic compounds due to their widespread presence in biologically active molecules. The oxolan ring is particularly noteworthy as it is found in many natural products and pharmaceuticals, including antibiotics and antiviral agents. The incorporation of this motif into Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate suggests potential applications in the design of new therapeutic agents.
One of the most compelling aspects of this compound is its utility as a building block in organic synthesis. The combination of the tert-butyl, pent-2-ynoate, and oxolan groups provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific applications. For instance, the alkyne functionality can be used to construct complex cyclic structures via Sonogashira coupling or other cross-coupling reactions, while the ester group can be hydrolyzed or converted into other functional groups as needed.
Recent advancements in synthetic methodologies have further enhanced the appeal of compounds like Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate. Techniques such as transition metal-catalyzed reactions and photoredox catalysis have enabled more efficient and selective transformations, making it possible to construct intricate molecular architectures with greater ease. These developments have not only accelerated the discovery of new drugs but also expanded the scope of materials science by providing access to novel polymers and functional materials.
The pharmaceutical industry has been particularly keen on exploring new heterocyclic scaffolds due to their potential to yield compounds with improved biological activity. The structural features of Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate, including its aromaticity and the presence of multiple heteroatoms, make it an attractive candidate for further investigation. Researchers have been investigating its derivatives as potential candidates for treating various diseases, including inflammatory disorders and infectious diseases.
Moreover, the compound's stability under various reaction conditions makes it a reliable choice for synthetic applications. This stability is crucial for ensuring that intermediates do not decompose prematurely or undergo side reactions that could compromise the yield and purity of the final product. In drug development, where each step must be carefully controlled to achieve high enantiomeric purity and minimal impurities, such properties are invaluable.
The use of computational chemistry has also played a significant role in understanding the reactivity and potential applications of Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate. Molecular modeling studies can predict how this compound will interact with biological targets, providing insights into its potential therapeutic effects. These predictions can then be validated through experimental studies, leading to a more efficient drug discovery process.
In conclusion, Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate (CAS No. 2137612-01-0) represents an exciting opportunity for researchers in pharmaceutical chemistry and synthetic organic chemistry. Its unique structure, combining a tert-butyl group, a pent-2-ynoate moiety, and an oxolan ring, offers numerous possibilities for further development. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, compounds like this are likely to play an increasingly important role in the discovery and development of new drugs and materials.
2137612-01-0 (Tert-butyl 4-(oxolan-2-yl)pent-2-ynoate) Related Products
- 326031-45-2(4-(3-Amino-2-cyano-3-oxo-1-propen-1-yl)phenyl 2-pyridinecarboxylate)
- 1806431-90-2(Ethyl 5-fluoro-4-(trifluoromethyl)nicotinate)
- 1047721-74-3(3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-4-one)
- 401639-34-7(3-oxo-N-4-(propan-2-yl)phenylbutanamide)
- 13826-27-2(2-(1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole)
- 1853125-21-9(4-Piperidinamine, N-(2-azetidinylmethyl)-N,1-dimethyl-)
- 1286728-46-8(N-(3-nitrophenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)
- 2137570-24-0(9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2866317-29-3(2-(Azetidin-3-yl)propane-1,3-diol hydrochloride)
- 32019-31-1(1-(3-METHYLPHENYL)PROPAN-1-OL)




